molecular formula C8H6ClFO B1428396 2-(4-Chloro-3-fluorophenyl)oxirane CAS No. 1340088-22-3

2-(4-Chloro-3-fluorophenyl)oxirane

Cat. No. B1428396
CAS RN: 1340088-22-3
M. Wt: 172.58 g/mol
InChI Key: MKWFGFSBZALPJL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenyl)oxirane is an organic compound with the CAS Number: 1340088-22-3 . It has a molecular weight of 172.59 . The IUPAC name for this compound is 2-(4-chloro-3-fluorophenyl)oxirane . It is typically stored at a temperature of 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for 2-(4-Chloro-3-fluorophenyl)oxirane is 1S/C8H6ClFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-(4-Chloro-3-fluorophenyl)oxirane is a liquid at room temperature . It has a molecular weight of 172.59 . The compound is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Pharmacological Activities

2-(4-Chloro-3-fluorophenyl)oxirane has been explored in various scientific studies, particularly focusing on its synthetic pathways and potential pharmacological effects. One study highlighted the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including structures similar to 2-(4-Chloro-3-fluorophenyl)oxirane, and their hypoglycemic activity, indicating significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982). Another study investigated fluorine-bearing sydnones with a styryl ketone group, which included compounds with 3-chloro-4-fluorophenyl substituents, for their analgesic and anti-inflammatory activities, showing promising results in certain assays (Deshpande & Pai, 2012).

Metabolism and Biochemical Pathways

Research has also delved into the metabolic pathways and biochemical interactions involving compounds structurally related to 2-(4-Chloro-3-fluorophenyl)oxirane. For instance, the metabolism of a specific compound in rats was studied, identifying novel sulphonic acid type conjugates, which provided insights into the metabolic fate and potential biochemical pathways involved (Yoshino et al., 1993). Another study focused on the increased activity of peroxisomal beta-oxidation in rat liver caused by a compound similar in structure to 2-(4-Chloro-3-fluorophenyl)oxirane, which served as an inhibitor of mitochondrial beta-oxidation, indicating its influence on lipid metabolism and energy production (Bone et al., 1982).

Antitumor and Anticancer Research

The antitumor effects of compounds related to 2-(4-Chloro-3-fluorophenyl)oxirane have been evaluated, particularly in the context of oral antineoplastic agents. A study examined the therapeutic effect of a novel oral anticancer drug on head and neck squamous carcinoma cells, providing valuable data on its efficacy in tumor growth inhibition and potential clinical applications (Nishimura et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFGFSBZALPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-fluorophenyl)oxirane

CAS RN

1340088-22-3
Record name 2-(4-chloro-3-fluorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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